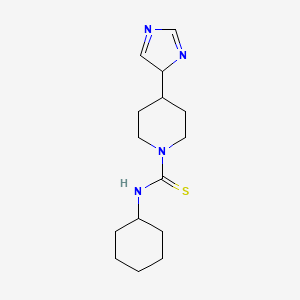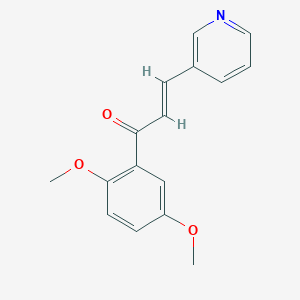
2',5'-Dimethoxy-3-(3-pyridyl)acrylophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethoxyphenyl)-3-(3-pyridinyl)-2-propen-1-one is a dimethoxybenzene.
Applications De Recherche Scientifique
Photoinitiation and Polymerization
- Photoinitiators for Polymerization : 2',5'-Dimethoxy-3-(3-pyridyl)acrylophenone derivatives are effective as photoinitiators. They have been used in radical polymerization of acrylates and the cationic polymerization of epoxides and vinyl ethers. These compounds show high photochemical reactivity and absorb in the near UV-visible range, which makes them valuable for photopolymerization processes (Tehfe et al., 2013).
Spectroscopic Properties
- Emission Spectra Studies : Substituted polyacrylophenones, including derivatives of this compound, have been studied for their emission spectra. These compounds show poorly resolved emission spectra in homopolymers, copolymers, and model compounds, indicating their potential in various spectroscopic applications (Lukáč & Hrdlovič, 1978).
Photopolymerization Kinetics
- Influence on Photopolymerization : Studies have explored the photopolymerization kinetics of acrylic polymers using derivatives like this compound as photoinitiators. These studies help in understanding the efficiency and process dynamics of photoinitiated polymerization in various conditions, such as different light intensities and photoinitiator concentrations (Badev et al., 2011).
Organic Sensitizer Synthesis
- Solar Cell Applications : Organic sensitizers that include this compound derivatives have been engineered at a molecular level. These sensitizers, when anchored onto TiO2 film, show high efficiency in converting photon to current, making them promising for solar cell applications (Kim et al., 2006).
Photocatalysis and Chemical Reactions
- Photocatalytic Applications : These compounds have been studied in the context of photocatalysis, such as in the Paternò-Büchi reaction. Their role in facilitating chemical reactions under specific conditions, including temperature-dependent regioselectivity, is of particular interest in the field of organic chemistry (Hei et al., 2005).
Propriétés
Formule moléculaire |
C16H15NO3 |
|---|---|
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
(E)-1-(2,5-dimethoxyphenyl)-3-pyridin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C16H15NO3/c1-19-13-6-8-16(20-2)14(10-13)15(18)7-5-12-4-3-9-17-11-12/h3-11H,1-2H3/b7-5+ |
Clé InChI |
SEBUJWGZGAITSX-FNORWQNLSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CN=CC=C2 |
SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CN=CC=C2 |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CN=CC=C2 |
Solubilité |
40.4 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




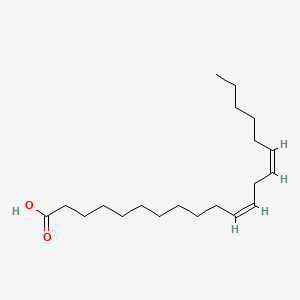
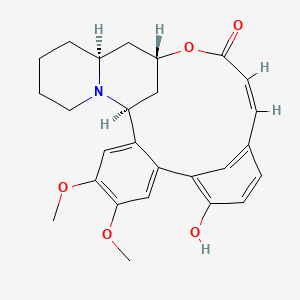
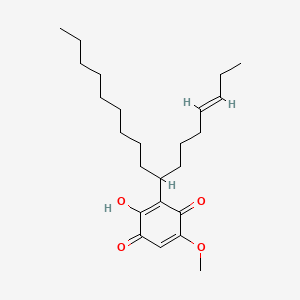

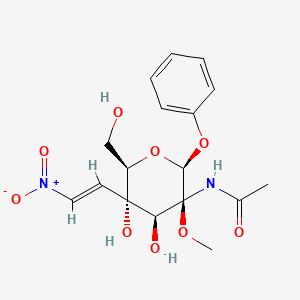
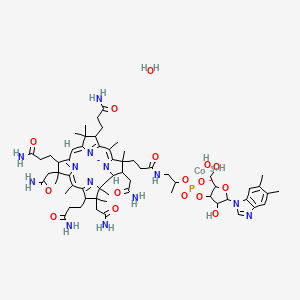
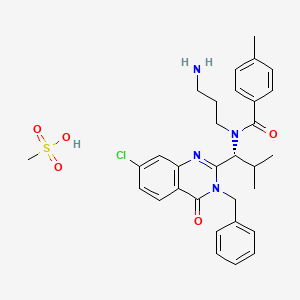


![N-[(3,4-dimethoxyphenyl)methyl]-3-(2-pyrimidinylthio)-1-propanamine](/img/structure/B1237584.png)
